ETHYL 4-{3-[2-(ADAMANTAN-1-YL)ETHYL]-5-OXO-4-{[(4-PROPOXYPHENYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE
Overview
Description
Ethyl 4-(3-[2-(1-adamantyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{3-[2-(ADAMANTAN-1-YL)ETHYL]-5-OXO-4-{[(4-PROPOXYPHENYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Common reagents used in these reactions include ethyl benzoate, adamantane derivatives, and various thioxoimidazolidinone precursors. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to accommodate larger quantities. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficiency and cost-effectiveness. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product from any impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-[2-(1-adamantyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(3-[2-(1-adamantyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{3-[2-(ADAMANTAN-1-YL)ETHYL]-5-OXO-4-{[(4-PROPOXYPHENYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 4-(3-[2-(1-adamantyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate can be compared with other similar compounds, such as:
Ethyl benzoate: A simpler ester with fewer functional groups.
Adamantane derivatives: Compounds with the adamantane structure, known for their stability and unique properties.
Thioxoimidazolidinones: Compounds with similar thioxoimidazolidinone structures, used in various chemical and biological applications.
The uniqueness of ETHYL 4-{3-[2-(ADAMANTAN-1-YL)ETHYL]-5-OXO-4-{[(4-PROPOXYPHENYL)CARBAMOYL]METHYL}-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL}BENZOATE lies in its combination of multiple functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-[2-(1-adamantyl)ethyl]-5-oxo-4-[2-oxo-2-(4-propoxyanilino)ethyl]-2-sulfanylideneimidazolidin-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N3O5S/c1-3-15-43-29-11-7-27(8-12-29)36-31(39)19-30-32(40)38(28-9-5-26(6-10-28)33(41)42-4-2)34(44)37(30)14-13-35-20-23-16-24(21-35)18-25(17-23)22-35/h5-12,23-25,30H,3-4,13-22H2,1-2H3,(H,36,39) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWKMJHGPPUMST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC34CC5CC(C3)CC(C5)C4)C6=CC=C(C=C6)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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